molecular formula C23H20FN3O5S B11059631 2-fluoro-5-(morpholin-4-ylsulfonyl)-N-[4-(pyridin-4-ylcarbonyl)phenyl]benzamide

2-fluoro-5-(morpholin-4-ylsulfonyl)-N-[4-(pyridin-4-ylcarbonyl)phenyl]benzamide

Cat. No.: B11059631
M. Wt: 469.5 g/mol
InChI Key: HPUSYWSFFATPFI-UHFFFAOYSA-N
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Description

2-fluoro-5-(morpholin-4-ylsulfonyl)-N-[4-(pyridin-4-ylcarbonyl)phenyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a fluoro group, a morpholinylsulfonyl group, and a pyridinylcarbonyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-(morpholin-4-ylsulfonyl)-N-[4-(pyridin-4-ylcarbonyl)phenyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the fluoro group, morpholinylsulfonyl group, and pyridinylcarbonyl group through various substitution and coupling reactions. Common reagents used in these reactions include fluorinating agents, sulfonyl chlorides, and pyridine derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-5-(morpholin-4-ylsulfonyl)-N-[4-(pyridin-4-ylcarbonyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-fluoro-5-(morpholin-4-ylsulfonyl)-N-[4-(pyridin-4-ylcarbonyl)phenyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-5-(morpholin-4-ylsulfonyl)-N-[4-(pyridin-4-ylcarbonyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-fluoro-5-(morpholin-4-ylsulfonyl)-N-[4-(pyridin-4-ylcarbonyl)phenyl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H20FN3O5S

Molecular Weight

469.5 g/mol

IUPAC Name

2-fluoro-5-morpholin-4-ylsulfonyl-N-[4-(pyridine-4-carbonyl)phenyl]benzamide

InChI

InChI=1S/C23H20FN3O5S/c24-21-6-5-19(33(30,31)27-11-13-32-14-12-27)15-20(21)23(29)26-18-3-1-16(2-4-18)22(28)17-7-9-25-10-8-17/h1-10,15H,11-14H2,(H,26,29)

InChI Key

HPUSYWSFFATPFI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC=C(C=C3)C(=O)C4=CC=NC=C4

Origin of Product

United States

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